Cas no 1935947-85-5 (7,7-dimethyl-2,5-diazabicyclo2.2.1heptane)

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane structure
1935947-85-5 structure
商品名:7,7-dimethyl-2,5-diazabicyclo2.2.1heptane
CAS番号:1935947-85-5
MF:C7H14N2
メガワット:126.199461460114
CID:5246453

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 化学的及び物理的性質

名前と識別子

    • 2,5-Diazabicyclo[2.2.1]heptane, 7,7-dimethyl-
    • 7,7-dimethyl-2,5-diazabicyclo2.2.1heptane
    • インチ: 1S/C7H14N2/c1-7(2)5-3-8-6(7)4-9-5/h5-6,8-9H,3-4H2,1-2H3
    • InChIKey: MMIFUZMIYCJEPE-UHFFFAOYSA-N
    • ほほえんだ: C12C(C)(C)C(NC1)CN2

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-254795-1g
7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane
1935947-85-5
1g
$0.0 2023-09-14
Enamine
EN300-254795-1.0g
7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane
1935947-85-5
1.0g
$0.0 2023-03-01

7,7-dimethyl-2,5-diazabicyclo2.2.1heptane 関連文献

7,7-dimethyl-2,5-diazabicyclo2.2.1heptaneに関する追加情報

Introduction to 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane (CAS No. 1935947-85-5)

7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane, identified by the Chemical Abstracts Service Number (CAS No.) 1935947-85-5, is a compound of significant interest in the field of pharmaceutical chemistry and molecular design. This bicyclic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and catalysis. The molecule’s distinct architecture, featuring a seven-membered nitrogen-containing heterocycle with methyl substituents, positions it as a candidate for exploring novel biochemical interactions.

The structural motif of 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane is characterized by its rigid bicyclic core, which is flanked by two methyl groups at the 7-position and incorporates nitrogen atoms at the 2- and 5-positions. This configuration imparts a degree of steric hindrance while maintaining accessibility for functionalization, making it a versatile scaffold for medicinal chemists. The presence of two nitrogen atoms within the bicyclic system suggests potential roles in coordination chemistry, hydrogen bonding, and interaction with biological targets.

In recent years, there has been growing interest in heterocyclic compounds that incorporate nitrogen atoms due to their prevalence in bioactive molecules. The diazabicyclo[2.2.1]heptane scaffold, in particular, has been explored for its ability to mimic natural amino acid motifs and to serve as a precursor for peptidomimetics. The dimethyl substitution at the 7-position further modifies the electronic properties of the molecule, influencing its reactivity and binding affinity.

One of the most compelling aspects of 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane is its potential as a ligand in coordination chemistry. The nitrogen atoms can act as donors for metal ions, forming stable complexes that may exhibit catalytic activity or serve as probes for understanding metalloprotein function. For instance, studies have shown that related diazabicycloalkanes can complex with transition metals such as palladium and ruthenium, facilitating cross-coupling reactions or serving as models for metalloenzymes.

From a pharmaceutical perspective, the rigid structure of 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane offers advantages in terms of binding specificity and metabolic stability. The bicyclic core can be designed to fit into specific pockets within biological targets, such as enzymes or receptors, while the methyl groups provide additional van der Waals interactions that enhance binding affinity. This makes it an attractive candidate for developing small-molecule inhibitors or activators.

Recent advancements in computational chemistry have enabled more precise modeling of how 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have been used to predict binding modes and energetics, providing insights into how modifications to the scaffold can optimize activity. These computational approaches are complemented by experimental efforts to validate theoretical predictions and refine structural designs.

The synthesis of 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic core requires careful consideration of reaction pathways to ensure high yield and purity. Strategies such as transition-metal-catalyzed cyclizations or intramolecular condensations have been explored to access this motif efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis.

Once synthesized, 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane can be further functionalized to explore its potential in drug discovery programs. For example, introducing carboxylic acid or amine groups at strategic positions could allow for conjugation with biomolecules or further derivatization into peptidomimetics. The compound’s stability under various conditions also makes it suitable for formulation into prodrugs or drug delivery systems.

The broader significance of 7,7-dimethyl-2,5-diazabicyclo[2.2.1]heptane lies in its role as a building block for more complex molecules with tailored properties. By understanding its reactivity and interactions at a molecular level, researchers can design derivatives that exhibit enhanced potency or selectivity for specific therapeutic applications. This underscores the importance of studying fundamental scaffolds like this one in advancing pharmaceutical science.

In conclusion,7,7-dimethyl-2,5-diazabicyclo[ [ []heptane]heptane(CAS No.) 193594-85-5) represents a promising compound with diverse applications in coordination chemistry and drug development

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